(S)-3-Amino-1-methylazepan-2-one hydrochloride
Description
Overview of Azepane-2-one Ring Systems in Chemical Synthesis
The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. When a carbonyl group is present at the second position, it forms a lactam known as azepan-2-one (B1668282), commonly referred to as ε-caprolactam. This seven-membered lactam system is a crucial structural motif in a variety of natural products and synthetic compounds. researchgate.netnih.govbohrium.com
The significance of the azepane scaffold in medicinal chemistry and drug discovery is well-established. nih.govbohrium.comdntb.gov.ua Its inherent conformational flexibility allows it to interact with biological targets in unique three-dimensional arrangements. This property makes azepane derivatives valuable for the design of new therapeutic agents. nih.gov Over 20 drugs approved by the FDA contain the azepane motif, highlighting its importance in pharmaceuticals. bohrium.com In chemical synthesis, the azepane-2-one ring serves as a versatile precursor for creating more complex molecules, including various substituted azepanes that are explored for a wide range of therapeutic applications. nih.govtandfonline.com
Significance of Chiral Lactams as Advanced Synthetic Intermediates
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and pharmacology. researchgate.netchiralpedia.com For biologically active compounds, often only one enantiomer (one of the two mirror-image forms) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. chiralpedia.com This necessitates the development of methods for asymmetric synthesis, which selectively produces a single enantiomer. researchgate.netchiralpedia.commdpi.com
Chiral lactams are highly valued as advanced synthetic intermediates in this pursuit. They provide a rigid scaffold where stereochemistry is pre-defined, allowing for the stereocontrolled introduction of new functional groups. The development of synthetic methods to produce optically pure chiral lactams is a significant area of research. researchgate.netrsc.org These enantiopure building blocks are instrumental in the synthesis of a wide array of complex chiral molecules, including amino acids, alkaloids, and other pharmacologically active compounds. rsc.orgnih.govresearchgate.net
Contextualization of (S)-3-Amino-1-methylazepan-2-one Hydrochloride within Aminolactam Chemistry
This compound is a specific example of a chiral aminolactam. Its structure combines the key features discussed previously: an azepan-2-one core, a chiral center, and an amino functional group.
Azepan-2-one Core: It is built upon the seven-membered azepane lactam ring system.
Chirality: The "(S)" designation indicates a specific three-dimensional arrangement at the third carbon atom, making it an enantiomerically pure compound. This defined stereochemistry is its most critical feature for use in asymmetric synthesis.
Aminolactam: The presence of an amino group (-NH2) at the 3-position classifies it as a 3-amino lactam. Amino groups are versatile functional handles that can be readily modified to build more complex structures. medchemexpress.comresearchgate.netgoogle.com
N-methylation: The methyl group on the ring's nitrogen atom (N-1) can influence the compound's physical and chemical properties, such as its reactivity and solubility.
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances stability and improves handling characteristics, such as crystallinity and solubility in certain solvents.
This particular molecule serves as a specialized building block. The combination of the chiral center and the reactive amino group within the azepane framework makes it a valuable intermediate for synthesizing targeted, complex chiral molecules, particularly in the context of drug discovery and development. nih.gov
Below is a table summarizing the key chemical properties of this compound. guidechem.comnih.gov
| Property | Value |
|---|---|
| CAS Number | 956109-57-2 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Physical Form | Solid |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 46.3 Ų |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-1-methylazepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUMYQSDCCTNG-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H](C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737238 | |
| Record name | (3S)-3-Amino-1-methylazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956109-57-2 | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro-1-methyl-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956109-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-1-methylazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 3 Amino 1 Methylazepan 2 One Hydrochloride and Analogues
Stereoselective and Enantioselective Synthesis Approaches
Controlling the stereochemistry of the azepane ring is paramount in synthesizing biologically active compounds. Various strategies have been developed to achieve high levels of stereocontrol, including the asymmetric construction of the ring system and the use of chiral auxiliaries and catalysts.
Asymmetric Construction of the Azepane Ring System
Directly forming the seven-membered ring with defined stereocenters is a primary challenge in azepane synthesis. rsc.org Methodologies such as enantioselective cyclization and asymmetric allylic alkylation have proven effective in addressing this challenge.
Enantioselective cyclization reactions establish the core azepane structure and its stereochemistry in a single key step. One notable approach involves a cascade reaction initiated by the reaction of linear olefinic aziridines with N-Bromosuccinimide (NBS). This forms a bromonium ion that rearranges through cyclization to a strained aziridinium (B1262131) ion, which then undergoes a stereoselective ring-opening to yield the azepane scaffold. rsc.org Another powerful method is the aza-Prins cyclization, which can be catalyzed by iron(III) salts to produce tetrahydroazepines. This reaction forms a C-N and a C-C bond, along with an endocyclic double bond, in one step under mild conditions. acs.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for creating stereocenters in the synthesis of azepane precursors. This reaction can be used for the desymmetrization of tropinone (B130398) derivatives, which are related bicyclic structures, by employing a chiral palladium catalyst. ehu.es A sequence involving asymmetric allylation followed by olefin cross-metathesis and hydrogenation has been used to prepare various annulated azepane scaffolds. researchgate.netresearchgate.net For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been successfully applied to the synthesis of enantioenriched gem-disubstituted diazepanones, achieving high yields and enantioselectivities. nih.gov The choice of ligand, such as (S)-(CF3)3-t-BuPHOX, and a nonpolar solvent are often critical for achieving high enantiomeric excess. nih.gov
| Catalyst System | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| [Pd(η3-C3H5)Cl]2 | Ferrocenyl-type ligand | Not specified | Not specified | Not specified | ehu.es |
| Pd(OAc)2 | (4-FC6H4)3P / O-TBDPS-L-ThrOH | Toluene | Not specified | >97 | researchgate.net |
| Palladium Catalyst | (S)-(CF3)3-t-BuPHOX | Methylcyclohexane | up to >99 | up to 95 | nih.gov |
Chiral Auxiliary and Ligand-Mediated Syntheses
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used in asymmetric synthesis to control the formation of chiral centers. Various types of chiral auxiliaries, including oxazolidinones (Evans auxiliaries), pseudoephedrine derivatives, and phenylglycinol, have been employed in the synthesis of chiral heterocyles. wikipedia.orgnih.gov
For example, oxazolidinone chiral auxiliaries, popularized by David Evans, are effective in directing stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgnih.gov The auxiliary is typically attached to the substrate, and its steric bulk guides the approach of the incoming reagent, leading to a highly diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. nih.gov Similarly, phenylglycinol has proven to be a powerful chiral auxiliary in ammonium (B1175870) ylide-mediated reactions to produce chiral epoxides and aziridines with excellent stereoselectivity. nih.gov
Organocatalytic and Metal-Catalyzed Asymmetric Transformations
Both organocatalysis and metal catalysis offer powerful tools for the asymmetric synthesis of azepanes, enabling precise control over stereochemistry through different mechanisms. frontiersin.org
Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, can promote enantioselective reactions. A notable example is the domino synthesis of azepane moieties using a "temporary-bridge" strategy. This approach involves the annulation of α-ketoamides with enals, catalyzed by a chiral organocatalyst, to form oxygen-bridged azepanes. rsc.org These intermediates can then be selectively transformed into various optically active azepane derivatives. rsc.org
Metal-Catalysis: Transition metal catalysts are widely used for a variety of asymmetric transformations. acs.org Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides access to dibenzo[b,d]azepines containing both central and axial chirality with high yields and excellent enantioselectivities. nih.gov Furthermore, osmium-catalyzed tethered aminohydroxylation of allylic alcohols derived from sugars has been used for the stereoselective synthesis of highly hydroxylated azepane iminosugars. nih.govacs.org This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org A relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts has been developed for the synthesis of chiral azepines via a cascade reaction featuring a 1-aza-Cope rearrangement. researchgate.net
| Catalysis Type | Catalyst/Reagent | Transformation | Key Feature | Reference |
| Organocatalysis | Chiral amine | Domino synthesis of bridged azepanes | Temporary-bridge strategy | rsc.org |
| Metal-Catalysis | Copper(I) / Ph-BPE | Asymmetric reductive cyclization | Access to axial and central chirality | nih.gov |
| Metal-Catalysis | K2OsO2(OH)4 | Tethered aminohydroxylation | High regio- and stereocontrol | nih.govacs.org |
| Metal-Catalysis | Gold(I) / PBPS | Cascade aza-Cope rearrangement | High yields and stereoselectivities | researchgate.net |
Precursor Design and Ring-Expansion Methodologies
The rational design of precursors and the application of ring-expansion reactions are alternative powerful strategies for the synthesis of azepanes. These methods often start from more readily available smaller rings.
Ring expansion reactions provide an efficient route to medium-sized rings like azepanes from smaller, more common cyclic systems. nih.gov A variety of rearrangement reactions, such as the Beckmann and Schmidt rearrangements, are classic examples. nih.gov More recent developments include palladium-catalyzed allylic amine rearrangements that enable a two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azepanes. rsc.org This process can proceed with high retention of enantiomeric purity. rsc.org
Another innovative approach involves the dearomative ring expansion of nitroarenes. researchgate.net A photochemical process, mediated by blue light, converts the six-membered aromatic ring of a nitroarene into a seven-membered 3H-azepine, which can then be hydrogenated to the corresponding polysubstituted azepane. rwth-aachen.denih.gov This method allows for the synthesis of complex azepanes from simple aromatic precursors in just two steps. rwth-aachen.denih.gov Chemoenzymatic methods have also been developed, where biocatalytic reductive amination creates enantioenriched 2-aryl azepanes, which then undergo rearrangement to yield 2,2-disubstituted azepanes. bris.ac.uknih.gov
Beckmann Rearrangement Applications in Azepan-2-one (B1668282) Formation
The Beckmann rearrangement is a cornerstone reaction in organic chemistry for the synthesis of amides from oximes, and notably, lactams from cyclic ketoximes. wikipedia.org The archetypal industrial application of this reaction is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgmasterorganicchemistry.com This transformation highlights the utility of the Beckmann rearrangement in forming the fundamental azepan-2-one ring structure.
The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid, which promote the rearrangement of the oxime to a nitrilium ion intermediate, followed by hydrolysis to yield the lactam. wikipedia.orgmasterorganicchemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, leading to the formation of the lactam after tautomerization and hydrolysis. wikipedia.org
Modern variations of the Beckmann rearrangement employ a wide array of reagents to facilitate the reaction under milder or more specific conditions. These include tosyl chloride, phosphorus pentachloride, and Eaton's reagent (P₂O₅ in methanesulfonic acid). wikipedia.orglibretexts.org For substituted cyclohexanones, the stereospecific nature of the rearrangement is crucial. The group that migrates is the one anti-periplanar to the oxime's hydroxyl group, which dictates the substitution pattern of the resulting lactam. wikipedia.org Therefore, to synthesize a 3-substituted azepan-2-one, one would start with a 2-substituted cyclohexanone, control the formation of the correct oxime isomer, and then induce rearrangement.
| Catalyst/Reagent System | Substrate | Product | Conditions | Yield/Conversion | Reference |
| H₂SO₄ | Cyclohexanone oxime | ε-Caprolactam | Acidic medium | High | masterorganicchemistry.com |
| Ga(OTf)₃ | Cyclohexanone oxime | ε-Caprolactam | CH₃CN, 40°C, 20 min | 92% conversion | libretexts.org |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Cyclohexanone oxime | ε-Caprolactam | Methanesulfonic acid | High | libretexts.org |
| Amberlyst 15 (catalytic resin) | 4-hydroxyacetophenone oxime | N-(4-hydroxyphenyl)acetamide | Acetic acid, reflux, 2h | 66.7% | libretexts.org |
Intramolecular Ring-Closing Reactions for Azepane Formation
Intramolecular cyclization represents a powerful and versatile strategy for the construction of the seven-membered azepane ring system. Slow cyclization kinetics for medium-sized rings can be a challenge, but several effective methodologies have been developed to overcome this hurdle. nih.gov
One such method is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This approach allows for the efficient preparation of highly functionalized azepine derivatives. The reaction proceeds through an initial intermolecular addition of an amine to the allene, followed by an intramolecular cyclization to form the seven-membered ring. This strategy has been successfully applied to create novel α-CF₃-containing azepine-2-carboxylates. nih.gov
Another significant approach is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction. This transformation forges a new C-N bond through the reaction of an amine or amide with an olefin. The process is tolerant of various functional groups and proceeds under mild conditions. For example, vinyl cyclopropanecarboxamides can be converted into conformationally restricted aza[3.1.0]bicycles, demonstrating the power of this method to create complex heterocyclic structures containing the azepane motif. nih.gov
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |
| Tandem Amination/Cyclization | Cu(I) | Functionalized allenynes and amines | α-CF₃-azepine-2-carboxylates | Efficient, forms highly functionalized rings | nih.gov |
| Aza-Wacker-Type Cyclization | Pd(II) | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Mild conditions, tolerant of functional groups | nih.gov |
| Photochemical Cyclization | Blue LED light | Diazo esters and isocyanates | α-Amino-α-aryl α-amino esters | Transition-metal-free, scalable | rsc.org |
| Radical Coupling | Light-driven, no sensitizer | α-Amino esters | 3-Azetidinones | Norrish-Yang cyclization pathway | chemrxiv.org |
Synthetic Routes from Chiral Pool Precursors
The "chiral pool" approach is a highly effective strategy for asymmetric synthesis, utilizing readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are particularly valuable chiral precursors due to their structural diversity and the presence of multiple functional groups that can be manipulated. mdpi.combaranlab.org
For the synthesis of (S)-3-Amino-1-methylazepan-2-one, an enantiopure amino acid such as L-glutamic acid or L-ornithine could serve as a logical starting point. These precursors contain a significant portion of the required carbon skeleton and, crucially, the desired (S)-stereocenter. A synthetic sequence would involve chain extension and subsequent intramolecular cyclization to form the seven-membered lactam ring, preserving the initial stereochemistry.
| Chiral Precursor | Synthetic Strategy | Target Molecule/Motif | Reference |
| D-Serine | Intramolecular [3+2] cycloaddition | (-)-α-Kainic acid | mdpi.com |
| L-Aspartic acid | Diastereoselective methylation of a derived lactone | Unusual amino acid constituent of cyclomarin A | researchgate.net |
| L-Malic acid | Regioselective ring-opening of a cyclic sulfate | (S)-Dihydrokavain | researchgate.net |
| Tryptophan | Copper-catalyzed asymmetric arylation | Indole-derived heterocyclic frameworks | mdpi.com |
Innovations in Sustainable Synthesis
The pharmaceutical industry is increasingly adopting sustainable and green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency. researchgate.netrsc.org
Green Chemistry Approaches (e.g., Aqueous Media Reactions)
Green chemistry focuses on designing chemical processes that are environmentally benign. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. rsc.org For lactam synthesis, several green approaches have been developed.
One notable innovation is the use of novel reaction media to replace hazardous organic solvents. For the Beckmann rearrangement, caprolactam-based Brønsted acidic ionic liquids have been employed as both the catalyst and the reaction medium. This system allows for high conversion and selectivity, and since the product (caprolactam) is a component of the ionic liquid, it simplifies the process. rsc.org
Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free alternative. A sustainable mechanochemical procedure for the Beckmann rearrangement has been reported, using readily available reagents to produce various amides and lactams in high yields without the need for bulk solvents. pnas.org Furthermore, processes are being developed to produce caprolactam from bio-based chemicals, moving away from fossil fuel dependence. researchgate.net
Flow Chemistry Applications in Azepane Derivative Synthesis
Flow chemistry, where reactions are run in continuous streams through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, precise control over reaction parameters, and potential for automation and scalability. nih.govacs.org
The synthesis of lactams is well-suited to flow chemistry. Reports have shown that transposing lactam synthesis from batch to flow can lead to dramatically shorter reaction times and improved yields. For example, a reaction that required 24 hours in a batch reactor was completed in just 8 minutes in a continuous-flow microreactor with higher yields. thieme-connect.comthieme-connect.com This efficiency is achieved through superior mixing and temperature control.
Flow chemistry also enables the safe use of highly reactive intermediates, such as ketenes in the Staudinger [2+2] cycloaddition to form β-lactams. nih.gov Multi-step syntheses of complex pharmaceutical targets, including those containing γ-lactam moieties like (S)-rolipram, have been successfully executed in continuous flow systems, demonstrating the technology's robustness for producing chiral, bioactive molecules. acs.org
Stereochemical Control and Enantiopurity in Azepan 2 One Synthesis
Mechanisms of Stereocontrol in Azepane Lactam Formation
Achieving a high degree of stereocontrol in the formation of the azepane lactam ring is a critical step in the synthesis of chiral 3-amino-azepan-2-one derivatives. Various strategies have been developed to influence the stereochemical outcome of the cyclization and subsequent functionalization reactions.
One effective approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. For instance, an asymmetric variant of a three-component Mannich condensation reaction has been achieved using (-)-phenylmenthol as a chiral auxiliary, yielding β-amino carbonyl compounds with good yield and selectivity. nih.govnih.gov
Another powerful strategy is substrate-controlled synthesis, where the existing stereocenters in the starting material dictate the stereochemistry of the newly formed centers. For example, the synthesis of functionalized saturated azaheterocycles can be achieved through the oxidative ring cleavage of substituted cycloalkenes followed by ring-closing via double reductive amination. thieme-connect.com This method allows for the stereocontrolled synthesis of piperidine (B6355638) and azepane β-amino esters. researchgate.net Similarly, diastereomerically pure azepane derivatives have been prepared with excellent yield and exclusive stereoselectivity through piperidine ring expansion, with the structure and stereochemistry confirmed by X-ray crystallographic analysis. rsc.orgresearchgate.net
Catalyst-controlled reactions also play a significant role in stereocontrol. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. While the provided search results focus more on substrate and auxiliary control, catalyst-free conditions have also been shown to produce high diastereoselectivity in certain three-component reactions to form β-amino carbonyl compounds. nih.govnih.gov
The table below summarizes key strategies for stereocontrol in the synthesis of related azaheterocycles.
| Strategy | Description | Example Application |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Use of (-)-phenylmenthol in a Mannich condensation to produce β-amino carbonyl compounds. nih.govnih.gov |
| Substrate Control | Existing stereocenters in the starting material control the stereochemistry of new chiral centers. | Oxidative ring cleavage of cycloalkenes followed by double reductive amination to form stereocontrolled azaheterocycles. thieme-connect.com |
| Piperidine Ring Expansion | A six-membered piperidine ring is expanded to a seven-membered azepane ring, with stereochemistry being retained or controlled. | Preparation of diastereomerically pure azepane derivatives with high stereoselectivity. rsc.orgresearchgate.net |
Diastereoselective Transformations and Separation Strategies
In syntheses involving multiple chiral centers, diastereomers can be formed. Diastereoselective transformations aim to produce a predominance of one diastereomer. For instance, a diastereoselective three-component synthesis of β-amino carbonyl compounds has been developed that proceeds under catalyst-free conditions to yield anti β-amino carbonyl products with high diastereoselectivity. nih.govnih.gov Similarly, a diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts has been reported. scielo.br
When mixtures of diastereomers are formed, their separation is necessary. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques such as chromatography. nih.gov High-performance liquid chromatography (HPLC) using achiral stationary phases is a common method for separating diastereomeric compounds. mdpi.com For example, diastereomers of amino acids can be separated by transforming them into covalently bonded diastereomeric derivatives using homochiral derivatizing agents, which can then be resolved on achiral stationary phases. nih.gov The separation of isoleucine enantiomers and diastereomers has been achieved using a specific chiral resolution labeling reagent and a specialized HPLC column. nih.gov
The following table outlines common strategies for managing diastereomers in chemical synthesis.
| Strategy | Description |
| Diastereoselective Synthesis | A chemical reaction that favors the formation of one diastereomer over others. |
| Chromatographic Separation | Utilizing differences in physical properties to separate diastereomers using techniques like HPLC on achiral columns. mdpi.com |
| Derivatization | Reacting the mixture of diastereomers with a chiral, enantiomerically pure reagent to form new diastereomers that are more easily separated. nih.gov |
Methodologies for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Its accurate determination is crucial in the synthesis of single-enantiomer compounds. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining enantiomeric excess. heraldopenaccess.us This can be achieved through two main approaches:
Direct Separation using Chiral Stationary Phases (CSPs): In this method, the enantiomers are directly separated on an HPLC column that contains a chiral selector. yakhak.org Macrocyclic antibiotics, such as teicoplanin, are effective chiral selectors for the separation of underivatized amino acid enantiomers. sigmaaldrich.com Polysaccharide-based CSPs are also widely used for the chiral separation of various compounds, including FMOC-protected α-amino acids. phenomenex.com
Indirect Separation via Derivatization: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard (achiral) reverse-phase HPLC column. nih.gov
The choice of detector is also important. While UV detectors are common, chiroptical detectors like Circular Dichroism (CD) can provide additional information and sensitivity for chiral molecules. heraldopenaccess.usuma.es
The table below presents a comparison of common HPLC-based methods for determining enantiomeric excess.
| Method | Principle | Advantages |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase. yakhak.org | Direct analysis, avoids potential side reactions from derivatization. |
| Indirect Chiral HPLC | Enantiomers are converted to diastereomers using a chiral derivatizing agent, then separated on an achiral column. nih.gov | Can be used when a suitable chiral column is not available; allows for the use of standard HPLC equipment. |
Absolute Configuration Assignment Techniques
Determining the absolute configuration, the precise three-dimensional arrangement of atoms at a chiral center, is the final step in characterizing a chiral molecule. wikipedia.orgstudysmarter.co.uk Several powerful analytical techniques are available for this purpose.
X-ray Crystallography is considered the definitive method for determining the absolute configuration of chiral molecules that can be crystallized. purechemistry.orgnih.govnih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the exact spatial arrangement of the atoms. purechemistry.org This technique provides an unambiguous assignment of the absolute stereochemistry. nih.govspringernature.com
Vibrational Circular Dichroism (VCD) is another robust technique for determining the absolute configuration of chiral molecules in solution. nih.govbruker.comwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comwikipedia.org The experimental VCD spectrum is then compared to a spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT), for a known absolute configuration. nih.gov A match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the molecule in solution. wikipedia.orgnih.gov VCD has been successfully applied to determine the absolute configuration of various chiral molecules, including cyclic β-lactams. researchgate.net
The following table summarizes the key techniques for assigning absolute configuration.
| Technique | Principle | Phase | Key Requirements |
| X-ray Crystallography | Analysis of X-ray diffraction patterns from a single crystal. purechemistry.org | Solid | High-quality single crystals. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Measurement of differential absorption of circularly polarized infrared light. wikipedia.org | Solution | The molecule must be chiral and exhibit a VCD spectrum. |
Chemical Transformations and Functionalization of the S 3 Amino 1 Methylazepan 2 One Core
Derivatization Reactions of the Amine Functionality
The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide array of substituents through various nitrogen-centered reactions.
The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation. However, in the context of multi-step synthesis, selective protection of this amine is often a prerequisite to avoid undesirable side reactions. organic-chemistry.org
Protective Group Strategies: The choice of a protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. biosynth.com Common amine protecting groups are categorized by their cleavage conditions (e.g., acid-labile, base-labile, hydrogenolysis). For the (S)-3-Amino-1-methylazepan-2-one core, groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are particularly useful. The Boc group is installed using Di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions, while the Cbz group is introduced using Benzyl chloroformate and typically cleaved by catalytic hydrogenation. synarchive.com
Acylation: Direct acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base proceeds readily to form the corresponding amides. This reaction is fundamental for attaching a variety of acyl moieties to the azepane core.
Alkylation: Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines. nih.gov Modern catalytic methods, such as hydrogen-borrowing catalysis using iridium or iron complexes, enable the direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct. nih.govnih.gov Another strategy for selective mono-alkylation involves the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN), which temporarily protects the amine and allows for controlled reaction with an alkyl halide. organic-chemistry.org
| Table 1: Strategies for Functionalization of the Amine Group | |||
|---|---|---|---|
| Transformation | Typical Reagents | Key Features | Reference |
| Protection (Boc) | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃) | Forms an acid-labile carbamate. Stable to base and hydrogenolysis. | organic-chemistry.org |
| Protection (Cbz) | Benzyl chloroformate (CbzCl), Base (e.g., NaHCO₃) | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenation. | synarchive.com |
| Acylation | R-COCl or (R-CO)₂O, Base (e.g., Pyridine) | Forms a stable amide linkage. General and high-yielding. | youtube.com |
| Catalytic Alkylation | R-CH₂OH, [Ir] or [Fe] catalyst | "Green" method using alcohols as alkylating agents. Produces water as byproduct. | nih.gov |
Amide Linkages: Beyond simple acylation, the amine group is a handle for coupling with carboxylic acids to form more complex amide bonds, a cornerstone of peptide and medicinal chemistry. nih.gov Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be employed to facilitate this transformation, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. researchgate.net
Urea (B33335) Linkages: The synthesis of urea derivatives from the primary amine can be achieved through several established methods. organic-chemistry.org The most direct approach involves the reaction with an appropriate isocyanate (R-N=C=O). asianpubs.org In cases where the required isocyanate is unstable or unavailable, alternative "phosgene-equivalent" reagents can be used. For instance, reacting the amine with triphosgene (B27547) or carbonyldiimidazole (CDI) generates a reactive intermediate that can then be treated with another amine to form an unsymmetrical urea. google.com A mild and efficient process for urea synthesis involves the aminolysis of phenyl carbamates in dimethyl sulfoxide (B87167) (DMSO), avoiding toxic reagents. google.com
| Table 2: Synthesis of Amide and Urea Derivatives | ||
|---|---|---|
| Linkage | Method | Typical Reagents |
| Amide | Peptide Coupling | R-COOH, EDC/HOBt or HATU |
| Acyl Chloride | R-COCl, Base | |
| Urea | Isocyanate Addition | R-NCO |
| Phosgene Equivalents | 1. CDI or Triphosgene; 2. R'-NH₂ |
Modifications and Functionalization of the Lactam Carbonyl Group
The lactam carbonyl group, while generally less reactive than a ketone, can undergo several important transformations.
Reduction: The carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the azepan-2-one (B1668282) into the corresponding substituted azepane (a cyclic amine). nih.gov This opens up a different class of derivatives based on the saturated azepane scaffold.
Addition of Organometallics: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the lactam carbonyl. enamine.net The initial addition forms a hemiaminal intermediate which, depending on the reaction conditions and the nature of the R-group, can be unstable. Often, these intermediates eliminate water to form a cyclic enamine or can be hydrolyzed upon acidic workup to yield an amino ketone. This reaction pathway provides a method for introducing carbon-based substituents at the C2 position. beilstein-journals.org
Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur to form the corresponding thiolactam. This is typically achieved by treatment with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thiolactams are versatile intermediates themselves, with different reactivity profiles compared to their lactam counterparts.
Regioselective and Stereospecific Functionalization of the Azepane Ring
Functionalizing the C-H bonds of the azepane ring itself presents a greater challenge but offers a route to complex substitution patterns. The principles of regioselectivity (which position reacts) and stereospecificity (the stereochemical outcome of the reaction) are paramount. masterorganicchemistry.com
The most common site for functionalization on a lactam ring is the α-carbon (C3 in this case). However, since C3 is already substituted with the amino group, the next most likely position for deprotonation and subsequent reaction is the other α-carbon, C7. Formation of a lactam enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a nucleophile at C7. This enolate could then be trapped with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C7 position. The stereochemical outcome of such an addition would be influenced by the steric hindrance of the existing groups on the flexible seven-membered ring.
While direct C-H functionalization at other positions (C4, C5, C6) is more difficult, advanced transition-metal-catalyzed methods for C-H activation could potentially offer pathways to such derivatives, although this remains a specialized area of research. Stereoselective synthesis strategies often focus on building the ring with the desired substituents already in place via methods like ring expansion. rsc.org
Synthesis of Substituted and Annulated Azepane Derivatives
The (S)-3-Amino-1-methylazepan-2-one core can serve as a building block for more complex polycyclic systems. Annulation reactions, where a new ring is fused onto the existing azepane framework, are a powerful strategy for creating novel molecular architectures.
One potential strategy involves an intramolecular reaction where a functional group is first attached to the C3-amine and then induced to react with another position on the ring. For example, acylation of the amine with a haloacyl chloride (e.g., 3-bromopropionyl chloride) followed by an intramolecular nucleophilic substitution could potentially form a bicyclic system, although this would be challenging due to ring strain.
A more viable approach is to use the inherent reactivity of the lactam and amine to participate in annulation cascades. For instance, polycyclic lactams can be prepared from the annulation of lithiated o-toluamides with cyclic imines, which could be formed transiently from the corresponding cyclic amine. nih.gov By first reducing the lactam of (S)-3-Amino-1-methylazepan-2-one to the corresponding diamine, this product could then participate in similar annulation reactions to build fused ring systems. Ring expansion strategies, such as an intramolecular Ullmann-type annulation/rearrangement cascade, have also been used to convert azepanes into larger, fused systems like benzazepines. cityu.edu.hk These advanced methods highlight the potential of the azepane scaffold in the synthesis of complex, functionalized heterocyclic compounds. nih.govrsc.org
Computational and Theoretical Investigations of Azepane 2 One Systems
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular and electronic structures of organic compounds. DFT calculations allow for the accurate determination of optimized geometries, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distributions.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide detailed insights into these properties. The calculated parameters for a model azepane-2-one system can be tabulated to illustrate the typical data obtained from such studies.
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|
| C=O Bond Length | 1.23 Å |
| N-C(O) Bond Length | 1.35 Å |
| C-N-C Angle | 120.5° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 3.8 D |
Conformational Analysis of Seven-Membered Azacycles
Computational methods, including molecular mechanics and DFT, are employed to explore the potential energy surface of these seven-membered rings. For the parent compound, ε-caprolactam (azepan-2-one), computational studies have identified several low-energy conformations, including chair, boat, and twist-chair forms. researchgate.netrsc.org The chair conformation is generally found to be the most stable. researchgate.net
The introduction of substituents, as in (S)-3-Amino-1-methylazepan-2-one hydrochloride, can significantly influence the conformational preferences. The bulky substituents will have different energetic penalties in axial versus equatorial positions, leading to a shift in the conformational equilibrium.
| Conformer of ε-Caprolactam | Relative Energy (kcal/mol) | Reference |
|---|---|---|
| Chair | 0.00 | researchgate.net |
| Twist-Chair | 2.5 | researchgate.net |
| Boat | 3.8 | researchgate.net |
| Twist-Boat | 4.5 | researchgate.net |
This table presents calculated relative energies for the conformers of the parent ε-caprolactam ring system. These values serve as a reference for understanding the conformational landscape of substituted azepane-2-ones.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. rsc.org By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. For related heterocyclic compounds, studies have shown that H···H, O···H, and C···H contacts are often the most significant. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| O···H / H···O | 25.5 |
| C···H / H···C | 15.2 |
| N···H / H···N | 8.3 |
| Cl···H / H···Cl | 6.0 |
This table provides a hypothetical breakdown of intermolecular contacts for a molecule with similar functional groups to this compound, illustrating the typical output of a Hirshfeld surface analysis.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. This is particularly valuable for understanding the synthesis of complex molecules like this compound.
For example, the synthesis of lactams can proceed through various routes, including intramolecular cyclization reactions. Computational studies can model these reactions to understand the stereoselectivity and regioselectivity. acs.orgnih.govresearchgate.net DFT calculations can be used to locate the transition state structures and calculate the activation energies for different possible pathways.
For the synthesis of a chiral molecule like the (S)-enantiomer of 3-Amino-1-methylazepan-2-one, computational modeling can help in understanding the role of chiral catalysts or auxiliaries in controlling the stereochemical outcome of the reaction.
| Reaction Step | Computational Method | Calculated Parameter | Illustrative Value |
|---|---|---|---|
| Intramolecular Cyclization (Transition State) | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 15-25 kcal/mol |
| Proton Transfer | DFT with solvent model | Reaction Energy (ΔG) | -5 to -15 kcal/mol |
This table presents illustrative computational data for key steps that could be involved in the synthesis of a substituted lactam, highlighting the types of parameters that can be obtained from computational modeling of reaction mechanisms.
In Silico Approaches to Molecular Design and Scaffold Enumeration
In silico methods play a crucial role in modern drug discovery and materials science by enabling the design and evaluation of virtual libraries of compounds. For the azepane-2-one scaffold, these approaches can be used to explore the chemical space of possible derivatives and to identify candidates with promising properties.
Scaffold enumeration involves systematically generating a virtual library of molecules based on a core structure, in this case, azepane-2-one. By varying the substituents at different positions on the ring, a diverse set of compounds can be created in silico. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org For this compound and its analogs, docking studies can be performed against a biological target of interest to predict their binding affinity and mode of interaction. This information can guide the synthesis of new compounds with improved biological activity.
| In Silico Technique | Application to Azepane-2-one Systems | Key Output |
|---|---|---|
| Scaffold Hopping/Enumeration | Generation of virtual libraries of azepane-2-one derivatives. | Novel chemical structures with potential for desired properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding energy (kcal/mol), protein-ligand interactions. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. | 3D arrangement of features (e.g., H-bond donors/acceptors). |
Application of S 3 Amino 1 Methylazepan 2 One Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Architectures
The enantiopure nature of (S)-3-Amino-1-methylazepan-2-one hydrochloride makes it an excellent starting material or intermediate in asymmetric synthesis. Chiral building blocks are fundamental to the synthesis of tailor-made amino acids and other complex molecular targets where precise control of stereochemistry is essential. mdpi.com The strategy involves incorporating the chiral fragment into a larger molecule, thereby transferring its stereochemical information to the final product.
The synthesis of complex natural product analogs and pharmacologically active compounds often relies on the use of such chiral synthons. nih.gov The amino group on the azepanone ring can be readily functionalized or used as a handle for coupling with other molecules, while the lactam ring can be retained as a core structural motif or opened to yield linear amino acid derivatives. This approach is particularly powerful in the synthesis of peptidomimetics and other molecules designed to interact with biological systems. The defined stereocenter at the C3 position is crucial for establishing the desired three-dimensional arrangement of substituents in the target molecule, which is often directly linked to its biological activity.
Research in this area focuses on multi-step syntheses where the chiral integrity of the building block is maintained throughout the reaction sequence. For example, derivatives of chiral amino lactams can be elaborated through selective N-alkylation, acylation, or participation in carbon-carbon bond-forming reactions to construct intricate molecular frameworks.
| Target Molecule Class | Synthetic Strategy | Key Transformation | Role of Chiral Building Block |
| Peptidomimetics | Sequential coupling and functionalization | Amide bond formation | Provides a constrained, chiral backbone |
| Complex Heterocycles | Cyclization/condensation reactions | Intramolecular cyclization | Serves as a stereodefined precursor |
| Chiral Amino Acids | Ring-opening and derivatization | Lactam hydrolysis | Source of enantiopure amino functionality |
| Natural Product Analogs | Multi-step convergent synthesis | Cross-coupling reactions | Introduces a key stereocenter early in the synthesis |
Role in Scaffold Design for Chemical Library Development
In modern drug discovery, the creation of chemical libraries with high structural diversity is paramount for identifying new lead compounds. Diversity-oriented synthesis (DOS) is a strategy used to generate collections of structurally diverse and complex molecules from a common starting material. nih.govsouralgroup.com this compound serves as an ideal starting scaffold for DOS due to its rigid, chiral structure and multiple points for diversification.
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The 1,4-benzodiazepine (B1214927) core, for instance, is a well-known privileged structure. nih.gov Similarly, the azepan-2-one (B1668282) ring system can act as a central scaffold. Starting with this compound, chemists can introduce diversity in several ways:
Appendage Diversity: The primary amino group can be acylated, alkylated, or sulfonylated with a wide variety of reagents to introduce different side chains.
Scaffold Diversity: The lactam ring itself can be modified. For example, ring-opening reactions can convert the cyclic scaffold into a linear one, while intramolecular cyclizations involving the amino group and other introduced functionalities can lead to entirely new polycyclic systems. souralgroup.com
Stereochemical Diversity: While the initial stereocenter is fixed, subsequent reactions can generate new stereocenters, leading to a library of diastereomers with distinct three-dimensional shapes.
This approach allows for the rapid generation of hundreds or thousands of unique compounds, enabling the exploration of a larger chemical space in the search for new bioactive molecules. souralgroup.commdpi.com The use of solid-phase synthesis techniques can further streamline the process of library creation and purification. souralgroup.com
Development of Ligand Precursors for Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds using small amounts of a chiral catalyst. Amino acids and their derivatives are frequently used as precursors for chiral ligands due to their natural abundance and stereochemical purity. mdpi.comncl.ac.uk this compound fits into this category as a synthetic chiral amino compound that can be transformed into sophisticated ligands.
The primary amine of the molecule is a key functional group for ligand synthesis. It can be converted into Schiff bases, phosphines, or other coordinating groups that can bind to a metal center. The chirality of the azepanone backbone creates a well-defined chiral environment around the metal, which is essential for inducing asymmetry in a catalytic reaction.
For example, the amino group can be reacted with a salicylaldehyde (B1680747) derivative to form a tridentate Schiff base ligand. This ligand can then be complexed with a metal like Nickel(II) or Copper(II) to form a chiral catalyst. mdpi.com Such catalysts have been successfully employed in a variety of asymmetric transformations, including alkylations, cyanohydrin synthesis, and Michael additions. ncl.ac.uknih.gov The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties by modifying either the chiral amine precursor or the aldehyde component, enabling the optimization of catalytic activity and enantioselectivity for a specific reaction.
| Ligand Type | Metal Complex | Catalyzed Reaction | Typical Enantioselectivity |
| Chiral Schiff Base | Ni(II), Cu(II) | Asymmetric Alkylation | High (up to 98% ee) mdpi.com |
| Amino Phosphine | Pd(0), Rh(I) | Asymmetric Allylic Substitution | Good to Excellent researchgate.net |
| C1-Symmetrical Salen | Ti(IV), V(V) | Asymmetric Cyanohydrin Synthesis | Moderate to High ncl.ac.uk |
Integration into Functional Polymeric Materials via Ring-Opening Polymerization of Azepane-2-ones
The ring-opening polymerization (ROP) of lactams is a major industrial process for producing polyamides, with the polymerization of ε-caprolactam to Nylon 6 being the most prominent example. nih.govnih.gov Introducing functional groups onto the lactam monomer allows for the synthesis of functional polyamides with tailored properties for advanced applications, such as in the biomedical field. nih.gov
(S)-3-Amino-1-methylazepan-2-one, as a substituted azepan-2-one (caprolactam), can serve as a "designer lactam monomer." The amino group represents a functional handle that is incorporated into the resulting polyamide chain. This pendant functional group can be used for post-polymerization modification, such as attaching bioactive molecules, drugs, or imaging agents. researchgate.net The ROP of such functionalized lactams can be achieved through various methods, including anionic ring-opening polymerization (AROP) and enzyme-catalyzed ROP. nih.govnih.gov
The presence of the chiral amino group also imparts stereochemistry to the polymer backbone, potentially influencing the polymer's secondary structure, crystallinity, and degradation properties. This control over the polymer architecture is crucial for applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govnih.gov The resulting functional polyamides can exhibit enhanced biocompatibility and controlled biodegradability compared to traditional polyamides. researchgate.net
| Polymerization Method | Key Features | Resulting Polymer Properties | Potential Applications |
| Anionic ROP (AROP) | Fast reaction rates, high molecular weight achievable | Functional polyamides with pendant amino groups | Drug delivery scaffolds, functional biomaterials nih.govacs.org |
| Enzyme-Catalyzed ROP | "Green" alternative, mild reaction conditions | Polyesteramides (if co-polymerized with hydroxy acids) | Biodegradable plastics, nanocarriers for drugs researchgate.net |
| Cationic ROP | Less common for lactams | Polyamides (often with lower molecular weight) | Specialty polymers nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (S)-3-Amino-1-methylazepan-2-one hydrochloride in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the azepane ring, the N-methyl group, and the amine group. The protons on the seven-membered ring would appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The N-methyl group would typically present as a sharp singlet. The chemical shift of the proton at the chiral center (C3) would be influenced by the adjacent amino and carbonyl groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of (S)-3-Amino-1-methylazepan-2-one contains seven carbon atoms, which are all expected to be unique. Key signals would include the carbonyl carbon of the lactam at a significantly downfield shift (typically >170 ppm), the chiral C3 carbon bearing the amino group, the carbons adjacent to the ring nitrogen, the remaining aliphatic carbons of the ring, and the N-methyl carbon.
2D NMR: Two-dimensional NMR techniques are essential for establishing the precise connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton spin systems throughout the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, enabling the definitive assignment of carbon resonances based on their corresponding proton assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (S)-3-Amino-1-methylazepan-2-one Data are hypothetical and based on typical chemical shift values for similar functional groups.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| C2 (C=O) | ~175 | - | - |
| C3 | ~55 | ~3.8 | dd (doublet of doublets) |
| C4 | ~30 | ~1.9-2.1 | m (multiplet) |
| C5 | ~28 | ~1.6-1.8 | m (multiplet) |
| C6 | ~35 | ~1.7-1.9 | m (multiplet) |
| C7 | ~50 | ~3.2-3.4 | m (multiplet) |
| N-CH₃ | ~35 | ~2.9 | s (singlet) |
| NH₃⁺ | - | ~8.0-8.5 (broad) | s (singlet, broad) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp band corresponding to the amide carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1680 cm⁻¹. The presence of the primary amine hydrochloride salt would be evidenced by broad absorption bands in the 2500-3000 cm⁻¹ range, corresponding to the N-H stretching vibrations of the -NH₃⁺ group. N-H bending vibrations for the ammonium (B1175870) group typically appear around 1500-1600 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. While N-H vibrations are often weak in Raman spectra, the C-C and C-N skeletal vibrations of the azepane ring can provide a characteristic fingerprint for the molecule.
Table 2: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide (Lactam) | C=O stretch | 1650 - 1680 | Strong (IR) |
| Amine Hydrochloride | N-H stretch | 2500 - 3000 | Broad, Strong (IR) |
| Amine Hydrochloride | N-H bend | 1500 - 1600 | Medium (IR) |
| Alkyl groups (CH₂, CH₃) | C-H stretch | 2850 - 2960 | Medium-Strong (IR) |
| Alkyl groups (CH₂) | C-H bend (scissoring) | ~1465 | Medium (IR) |
| Amide/Alkyl | C-N stretch | 1100 - 1300 | Medium (IR) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. nih.gov
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as its protonated molecular ion, [M+H]⁺, where M is the free base (C₇H₁₄N₂O). This would result in a prominent peak at an m/z value corresponding to the molecular weight of the free base (142.20) plus the mass of a proton. sigmaaldrich.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. nih.gov By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish between different molecular formulas that may have the same nominal mass. The theoretical exact mass of the protonated free base, [C₇H₁₅N₂O]⁺, can be calculated and compared to the experimentally determined value, providing unequivocal confirmation of the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. Plausible fragmentation pathways for [M+H]⁺ could include the loss of ammonia (B1221849) (NH₃), cleavage of the azepane ring, or loss of the N-methyl group, leading to characteristic daughter ions. mdpi.com
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Type | Calculated Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₅N₂O⁺ | Protonated Molecule | 143.1184 |
| [M+H - NH₃]⁺ | C₇H₁₂NO⁺ | Fragment | 126.0919 |
| [M+H - CO]⁺ | C₆H₁₅N₂⁺ | Fragment | 115.1235 |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For this compound, an X-ray crystal structure analysis would serve several critical purposes:
Structural Confirmation: It would confirm the connectivity of the atoms, validating the structure determined by NMR and MS.
Stereochemical Assignment: It would provide absolute proof of the stereochemistry at the C3 chiral center, unequivocally confirming the "(S)" configuration. This is achieved through the analysis of anomalous dispersion effects, leading to the determination of the Flack parameter.
Conformational Analysis: The analysis would reveal the preferred conformation of the seven-membered azepane ring in the solid state (e.g., chair, boat, or twist conformation).
Intermolecular Interactions: It would detail the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds between the ammonium group (-NH₃⁺), the chloride ion (Cl⁻), and the lactam carbonyl group (C=O) of adjacent molecules.
This technique provides the most complete and unambiguous picture of the molecule's structure in the solid phase.
Conclusion and Future Research Directions
Emerging Synthetic Strategies for Chiral Azepane Lactams
The synthesis of enantiomerically pure lactams, such as (S)-3-Amino-1-methylazepan-2-one hydrochloride, is a key focus of modern organic synthesis. The demand for enantiopure compounds, particularly from the pharmaceutical industry, drives the development of new and efficient asymmetric synthetic methods.
Several key strategies are at the forefront of synthesizing chiral lactams:
Asymmetric [2+2] Cycloaddition: This method, involving the reaction of ketenes with imines, is a powerful tool for constructing the β-lactam ring. The use of chiral imines or chiral ketenes allows for the stereocontrolled synthesis of 3-amino-β-lactams. Furthermore, the development of "planar-chiral" nucleophilic catalysts has shown effectiveness in the asymmetric synthesis of β-lactams through ketene-imine cycloaddition. nih.gov
Enzymatic Kinetic Resolution: This technique offers a practical route to obtaining enantiopure β-lactams from a racemic mixture. nih.gov While this method has limitations in terms of "atom economy," it remains a valuable and scalable approach. Both enantiomers produced can serve as useful chiral building blocks in organic synthesis. nih.gov
Tandem Dynamic Kinetic Asymmetric Reductive Amination/Lactamization: A recently reported ruthenium-catalyzed system allows for the efficient synthesis of chiral fused tricyclic lactams from ketoesters using ammonium (B1175870) salts. This method produces high yields with excellent diastereo- and enantioselectivity. nih.gov
Relay Catalysis: A novel approach for the synthesis of chiral azepines involves a relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts. This strategy facilitates a cascade reaction featuring a 1-aza-Cope rearrangement to produce chiral azepines in high yields and stereoselectivities. researchgate.net
These emerging strategies highlight the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of chiral lactams, which is directly relevant to the production of compounds like this compound.
Prospects for Novel Chemical Transformations and Diversification
The chemical reactivity of the lactam ring, particularly in strained systems like β-lactams, allows for a variety of chemical transformations. This ring strain facilitates ring-opening reactions, making them versatile synthetic intermediates. nih.gov While azepane-2-ones are less strained, the functional groups present in this compound—the secondary amine and the lactam—offer numerous possibilities for diversification.
Future research is likely to explore:
N-Functionalization: The secondary amine provides a handle for the introduction of a wide range of substituents, allowing for the synthesis of a library of derivatives with potentially diverse biological activities.
C-Functionalization: The carbon atoms of the azepane ring, particularly those adjacent to the carbonyl and nitrogen atoms, could be targeted for functionalization to introduce further structural diversity.
Ring-Opening Reactions: Controlled opening of the lactam ring could provide access to linear amino acid derivatives with defined stereochemistry, which are valuable building blocks in peptide synthesis.
Visible Light-Mediated Transformations: Recent advances in photoredox catalysis could be applied to enaminone derivatives of azepan-2-ones, enabling novel C-H functionalization and cyclization reactions.
The ability to perform these transformations chemoselectively and stereoselectively will be crucial for unlocking the full potential of this compound as a scaffold for new chemical entities.
Outlook on Advanced Computational Modeling in Azepane-2-one Chemistry
Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is becoming an indispensable tool in understanding and predicting the properties of organic molecules. For azepane-2-one derivatives, computational modeling can provide valuable insights into:
Conformational Analysis: The seven-membered azepane ring can adopt multiple low-energy conformations, such as chair, twist-chair, and twist-boat forms. acs.org DFT calculations can be used to determine the relative stabilities of these conformers and to understand how substituents influence the conformational landscape. acs.org This information is critical for understanding the molecule's shape and how it interacts with biological targets.
Reactivity and Stability: Computational methods can be used to model the electronic properties of azepane-2-ones, providing insights into their reactivity and stability. acs.org This can aid in the design of new reactions and in predicting the stability of derivatives.
Drug-Receptor Interactions: Molecular docking and MD simulations can be used to predict how this compound and its derivatives might bind to biological targets. nih.gov These techniques can help to identify potential protein targets and to guide the design of more potent and selective ligands.
The integration of computational modeling with experimental studies is expected to accelerate the discovery and development of new applications for azepane-2-one derivatives.
Future Directions in its Application as a Versatile Chiral Synthon in Organic Synthesis
Chiral lactams are highly valued as chiral synthons in organic synthesis due to their ability to introduce stereocenters in a controlled manner. The "β-lactam synthon method" has been extensively used to synthesize a variety of medicinally important compounds, including non-protein amino acids, peptides, and nitrogen-heterocycles. nih.gov
This compound, with its defined stereochemistry at the C3 position, has the potential to be a valuable chiral building block. Future research in this area will likely focus on:
Synthesis of Complex Natural Products: The chiral azepane scaffold could be incorporated into the synthesis of complex natural products that contain a seven-membered nitrogen-containing ring.
Development of Novel Peptidomimetics: The amino acid-like structure of this compound makes it an attractive candidate for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.
Stereoselective Synthesis of Cyclic Amino Acid Derivatives: The development of methods to convert simple amino esters into unnatural cyclic amino acid derivatives is an active area of research. nih.gov this compound could serve as a starting material for the synthesis of novel constrained amino acids.
The continued exploration of this compound as a chiral synthon is expected to lead to the development of new and efficient routes to a wide range of enantiomerically pure molecules with potential applications in materials science and medicine. The future of asymmetric synthesis is moving towards more sustainable and efficient methods, including the use of organocatalysts and biocatalysis, which will undoubtedly impact the future applications of this and other chiral building blocks. chiralpedia.com
Q & A
Q. What synthetic strategies are recommended to optimize enantiomeric purity of (S)-3-Amino-1-methylazepan-2-one hydrochloride?
- Methodological Answer : Enantiomeric purity can be improved using chiral catalysts (e.g., asymmetric hydrogenation) and controlled reaction conditions (temperature: 0–25°C; solvent: anhydrous methanol or THF). Monitor reaction progress via chiral HPLC with columns like Chiralpak® AD-H or OD-H, using a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Post-synthesis purification via recrystallization in ethanol/HCl mixtures enhances purity. Validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy. Reference impurity profiles in similar azepanone derivatives for by-product identification .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (D2O, 400 MHz) to confirm amine proton integration and methyl group signals (δ ~1.3–1.5 ppm for CH3). 13C NMR for carbonyl (δ ~175 ppm) and azepanone ring verification.
- HPLC-MS : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in water/acetonitrile gradient. MS (ESI+) for molecular ion [M+H]+ at m/z 191.1.
- Chiral Analysis : Use Chiralcel® columns with UV detection at 254 nm to confirm >98% enantiomeric purity .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition.
- Storage : Airtight glass containers under inert gas (N2/Ar) at 2–8°C, protected from light and moisture. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced Research Questions
Q. How can stereochemical stability be assessed under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 1–10 (HCl/NaOH buffers, 40°C). Sample aliquots at 0, 24, 48, and 72 hours. Analyze via chiral HPLC to detect racemization (reduction in ee). Compare degradation kinetics using Arrhenius plots. Note: Acidic conditions (pH <3) may protonate the amine, reducing racemization risk, while alkaline conditions (pH >8) accelerate it. Include mass balance studies to track decomposition products .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes). Low bioavailability in vivo may explain reduced efficacy.
- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) that may antagonize/agonize targets.
- Dose-Response Alignment : Reconcile in vitro IC50 values with in vivo pharmacokinetic (PK) parameters (Cmax, AUC) using allometric scaling .
Q. How to validate impurity profiling methods for regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Resolve impurities (e.g., des-methyl analogs, ring-opened by-products) using gradient HPLC (5–95% acetonitrile over 30 min).
- Linearity : Test impurity standards (0.1–1.0% w/w) with R² ≥0.995.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Cross-validate with pharmacopeial reference standards (e.g., EP/BP monographs) .
Q. What computational approaches predict target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., NMDA receptors, PDB ID: 5FXH). Optimize protonation states at physiological pH (amine group: +1 charge).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Calculate binding free energy (MM-PBSA).
- SAR Analysis : Compare with analogs (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
